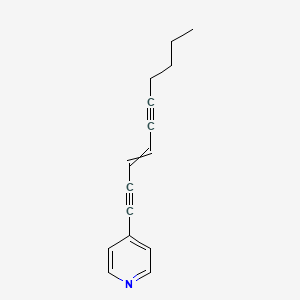

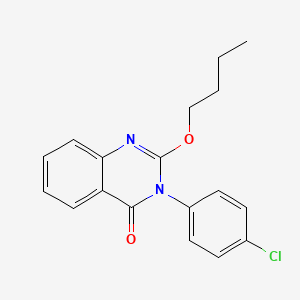

![molecular formula C33H22OS2 B14224364 3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl- CAS No. 583886-86-6](/img/structure/B14224364.png)

3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- is a complex organic compound belonging to the naphthopyran family Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- typically involves the condensation of naphthol derivatives with propargyl alcohols in the presence of a catalyst. One common method includes heating an aqueous mixture of propargyl alcohol and naphthol with catalytic β-cyclodextrin hydrate . Another approach involves grinding a mixture of propargyl alcohol, naphthol, TsOH, and silica gel at room temperature, although this method yields lower amounts of the desired product .

Industrial Production Methods

For industrial-scale production, ball-milling with catalytic InCl3 has been shown to produce naphthopyrans in excellent yields with minimal side products . This method is advantageous as it excludes the need for a Brønsted acid catalyst, making it suitable for constructing naphthopyrans with acid-sensitive functional groups.

化学反応の分析

Types of Reactions

3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- undergoes various chemical reactions, including:

Photochromic Reactions: Upon UV irradiation, the compound can convert from a closed form to colored isomers, such as transoid-cis and transoid-trans forms.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less documented.

Substitution Reactions: Substituents on the naphthopyran ring can be modified to tune its properties, such as color and fading kinetics.

Common Reagents and Conditions

UV Light: Used to induce photochromic reactions.

Catalysts: β-cyclodextrin hydrate, InCl3, and TsOH are commonly used in the synthesis.

Major Products

The major products of these reactions are typically colored isomers, such as merocyanine dyes, which exhibit different colors and fading rates depending on the substituents and reaction conditions .

科学的研究の応用

3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- has several scientific research applications:

Materials Science: Used in the development of mechanochromic materials that change color under mechanical stress.

Photochemistry: Employed in the study of photochromic reactions and the development of photochromic lenses.

Polymer Chemistry: Incorporated into polymer networks to create stress-responsive materials.

作用機序

The mechanism of action for 3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- primarily involves photoinduced ring-opening reactions. Upon exposure to UV light, the compound undergoes a transition from a closed form to colored isomers through a 6π electrocyclic ring-opening process . This process involves the formation of transient species, such as excited singlet and triplet states, which eventually lead to the formation of long-lived colored photoproducts .

類似化合物との比較

Similar Compounds

3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Exhibits similar photochromic properties but lacks the bithiophen substituent.

3-Phenyl-3-[3-methylbenzothiophene-2-yl]-3H-naphtho[2,1-b]pyran: Another naphthopyran derivative with different substituents that affect its photochromic behavior.

Uniqueness

The presence of the bithiophen substituent in 3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- enhances its photochromic properties, making it more responsive to UV light and allowing for more precise tuning of its color and fading kinetics . This makes it particularly valuable in applications requiring high sensitivity and specificity, such as stress sensing in polymeric materials .

特性

CAS番号 |

583886-86-6 |

|---|---|

分子式 |

C33H22OS2 |

分子量 |

498.7 g/mol |

IUPAC名 |

3,3-diphenyl-8-(5-thiophen-2-ylthiophen-2-yl)benzo[f]chromene |

InChI |

InChI=1S/C33H22OS2/c1-3-8-25(9-4-1)33(26-10-5-2-6-11-26)20-19-28-27-15-13-24(22-23(27)14-16-29(28)34-33)30-17-18-32(36-30)31-12-7-21-35-31/h1-22H |

InChIキー |

YIFPQKUHABXUKN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC(=C4)C5=CC=C(S5)C6=CC=CS6)C7=CC=CC=C7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)

![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)

![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)

![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)

![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)

![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)